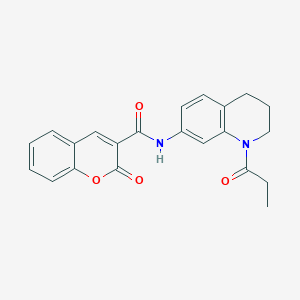

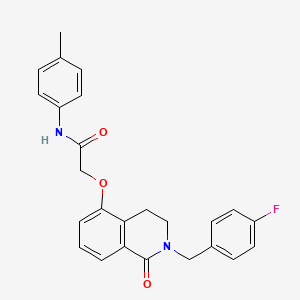

![molecular formula C20H15NO6S2 B2679427 N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide CAS No. 881294-66-2](/img/structure/B2679427.png)

N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-5-benzo[g][1,3]benzoxathiolyl)-2-furancarboxamide” is a type of naphthalenes . It has a molecular formula of C23H15NO7S2, an average mass of 481.501, and a mono-isotopic mass of 481.02899 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C23H15NO7S2/c1-29-14-8-10-15(11-9-14)33(27,28)24(22(25)19-7-4-12-30-19)18-13-20-21(31-23(26)32-20)17-6-3-2-5-16(17)18/h2-13H,1H3 . This string represents the molecular structure of the compound in a standard format, which can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the searched resources.Scientific Research Applications

Antimalarial and COVID-19 Applications

A study investigated the antimalarial activity of sulfonamide derivatives, including compounds similar to the one , against Plasmodium falciparum. These compounds also showed potential inhibitory activity against SARS-CoV-2 proteins, suggesting a dual application in treating malaria and as potential therapeutic agents against COVID-19 due to their binding energy affinities in molecular docking studies (Fahim & Ismael, 2021).

Enzyme Inhibition for Therapeutic Applications

Research on polymethoxylated-pyrazoline benzene sulfonamides, structurally related to the queried compound, explored their cytotoxic activities against tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase enzymes. These findings indicate the potential of such compounds in developing treatments for various diseases due to their selective toxicity and enzyme inhibition capabilities (Kucukoglu et al., 2016).

Photoregulated Pharmaceutical Release

Another study focused on the development of a photoresponsive molecularly imprinted hydrogel material for the photoregulated release and uptake of pharmaceuticals in aqueous media, utilizing a sulfonamide-based functional monomer. This innovative approach demonstrates the application of sulfonamide derivatives in creating smart drug delivery systems that respond to external stimuli (Gong, Wong, & Lam, 2008).

Antibacterial Effects

Sulfonamide derivatives, including the one under discussion, have been synthesized and tested for their antibacterial activity against various strains, showing promising results. This highlights the potential of such compounds in developing new antibiotics to combat resistant bacterial strains (Behrami & Dobroshi, 2019).

Enzyme Inhibitory Potential

A study synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. These compounds showed substantial inhibitory activity, suggesting their potential in treating diseases related to enzyme dysregulation (Abbasi et al., 2019).

properties

IUPAC Name |

N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6S2/c1-12(22)21(29(24,25)14-9-7-13(26-2)8-10-14)17-11-18-19(27-20(23)28-18)16-6-4-3-5-15(16)17/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJRTKDGBCCKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C3=CC=CC=C31)OC(=O)S2)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

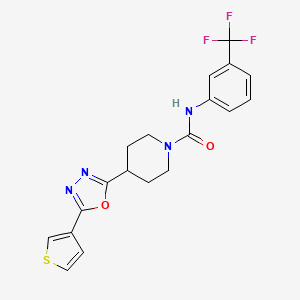

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)

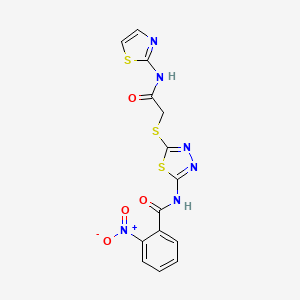

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2679347.png)

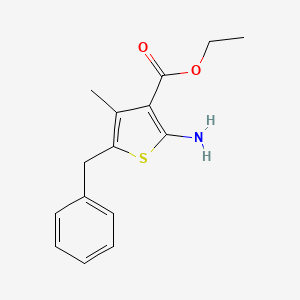

![1-((1R,5S)-8-(2-(1-methyl-1H-indol-3-yl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2679349.png)

![4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2679353.png)

![2-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,3-thiazole](/img/structure/B2679354.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2679355.png)

![N-(1-cyanocyclopentyl)-2-{2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl}acetamide](/img/structure/B2679358.png)

![2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679361.png)